Cas no 29222-39-7 ([1,1'-Biphenyl]triol)
[1,1'-Biphenyl]triol structure
Product Name:[1,1'-Biphenyl]triol
CAS No:29222-39-7
MF:C12H10O3
MW:202.206003665924
CID:267921
PubChem ID:121794
Update Time:2025-04-19
[1,1'-Biphenyl]triol Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]triol
- (1,1'-Biphenyl)triol
- 1,2,4-Benzenetriol, phenyl-
- AI3-19840
- biphenyl-2,2',3-triol
- biphenyl-3,4,5-triol
- Biphenyltriol
- Phenyl-1,2,4-benzenetriol
- NS00122388
- 3,4,5-trihydroxybiphenyl
- EINECS 249-523-8
- SCHEMBL3655189
- 29222-39-7
-
- Inchi: 1S/C12H10O3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H
- InChI Key: IVQGJZCJWJVSJX-UHFFFAOYSA-N
- SMILES: OC1C(=C(C=C(C=1)C1C=CC=CC=1)O)O
Computed Properties
- Exact Mass: 202.06300
- Monoisotopic Mass: 202.062994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7
- XLogP3: 2.5
Experimental Properties
- Density: 1.1868 (rough estimate)
- Boiling Point: 300.32°C (rough estimate)
- Flash Point: 221.5°C
- Refractive Index: 1.5430 (estimate)
- PSA: 60.69000
- LogP: 2.47040
[1,1'-Biphenyl]triol Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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